(2-methylpiperazin-2-yl)methanol dihydrochloride
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Overview
Description
(2-methylpiperazin-2-yl)methanol dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O. It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are widely used in medicinal chemistry due to their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylpiperazin-2-yl)methanol dihydrochloride typically involves the reaction of 2-methylpiperazine with formaldehyde under acidic conditions to form the intermediate (2-methylpiperazin-2-yl)methanol. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Aqueous or organic solvents
Catalysts: Acidic catalysts such as hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure efficient mixing and reaction control
Purification steps: Including crystallization and filtration to obtain the pure dihydrochloride salt
Chemical Reactions Analysis
Types of Reactions
(2-methylpiperazin-2-yl)methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones
Reduction: Formation of alcohols or amines
Substitution: Nucleophilic substitution reactions at the nitrogen atoms
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide
Reducing agents: Including sodium borohydride or lithium aluminum hydride
Substitution reagents: Alkyl halides or acyl chlorides
Major Products
Oxidation products: Aldehydes or ketones
Reduction products: Alcohols or amines
Substitution products: Alkylated or acylated derivatives
Scientific Research Applications
(2-methylpiperazin-2-yl)methanol dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-methylpiperazin-2-yl)methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by:
Binding to active sites: Inhibiting or activating enzymatic functions
Altering protein conformation: Affecting protein-protein interactions and signaling pathways
Comparison with Similar Compounds
Similar Compounds
Piperazine: A parent compound with similar structural features
N-methylpiperazine: A derivative with a methyl group at the nitrogen atom
Piperidine: A six-membered ring with one nitrogen atom
Uniqueness
(2-methylpiperazin-2-yl)methanol dihydrochloride is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2768326-48-1 |
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Molecular Formula |
C6H16Cl2N2O |
Molecular Weight |
203.11 g/mol |
IUPAC Name |
(2-methylpiperazin-2-yl)methanol;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-6(5-9)4-7-2-3-8-6;;/h7-9H,2-5H2,1H3;2*1H |
InChI Key |
CLDIMHZENPLEAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCN1)CO.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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